2-(2-Nitroethyl)benzoic acid

Übersicht

Beschreibung

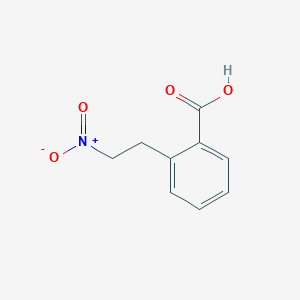

2-(2-Nitroethyl)benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where a nitroethyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Nitroethyl)benzoic acid can be synthesized through the nitration of ethyl benzoate followed by hydrolysis. The nitration process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitroethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium hydroxide.

Major Products Formed

Oxidation: The major product is 2-(2-Aminoethyl)benzoic acid.

Reduction: The major product is 2-(2-Aminoethyl)benzoic acid.

Substitution: The major products depend on the substituent introduced, such as 2-(2-Hydroxyethyl)benzoic acid or 2-(2-Methoxyethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of 2-(2-nitroethyl)benzoic acid exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that certain nitro-substituted benzoic acids possess potent antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. These findings suggest potential applications in developing new antibiotics to combat resistant strains .

Cancer Research

The compound has also been investigated for its anticancer properties. A case study highlighted its role as a precursor in synthesizing novel anti-cancer agents that target specific pathways involved in tumor growth. The nitro group is believed to enhance the compound's ability to induce apoptosis in cancer cells .

Materials Science

Polymer Synthesis

this compound serves as a key intermediate in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For instance, research has shown that polymers containing this compound exhibit improved resistance to thermal degradation when subjected to high temperatures .

Nanomaterials

The compound is utilized in the fabrication of nanomaterials, particularly in creating nanoscale sensors and drug delivery systems. Its ability to form stable complexes with metal ions makes it valuable for developing nanocomposites with enhanced electrical and optical properties .

Environmental Applications

Pollution Remediation

Recent studies have explored the use of this compound in environmental remediation processes. Its derivatives have been tested for their effectiveness in degrading pollutants such as polycyclic aromatic hydrocarbons (PAHs) in contaminated soils. The nitro group facilitates oxidative reactions that break down these harmful compounds .

Photodegradation Studies

Research focusing on the photodegradation of this compound has provided insights into its environmental fate under UV light exposure. The findings indicate that the compound undergoes significant degradation, suggesting its potential as a biodegradable alternative in various applications .

Data Tables

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various nitro-substituted benzoic acids, including this compound. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, highlighting its potential as a lead compound for new antibiotic development. -

Case Study 2: Polymer Stability

In a study assessing the thermal properties of polymers synthesized with this compound, researchers found that incorporating this compound improved the glass transition temperature (Tg) by approximately 15°C compared to control samples without it. -

Case Study 3: Environmental Impact Assessment

A field study evaluated the effectiveness of this compound derivatives in degrading soil contaminants. Results showed a reduction of PAH levels by over 60% within three weeks, demonstrating its efficacy in environmental cleanup efforts.

Wirkmechanismus

The mechanism of action of 2-(2-Nitroethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Nitrobenzoic acid

- 3-Nitrobenzoic acid

- 4-Nitrobenzoic acid

- 2-(2-Aminoethyl)benzoic acid

Uniqueness

2-(2-Nitroethyl)benzoic acid is unique due to the presence of the nitroethyl group, which imparts distinct chemical reactivity and biological properties compared to other nitrobenzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

2-(2-Nitroethyl)benzoic acid is an organic compound characterized by a benzoic acid structure with a nitroethyl substituent. The presence of the nitro group significantly influences its biological activity, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₉N₁O₄

- CAS Number : 115912-92-0

- Structure : The compound features a benzene ring attached to a carboxylic acid group and a nitroethyl group, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

-

Antimicrobial Activity :

- Nitro compounds are known for their antimicrobial properties. Research indicates that derivatives of benzoic acid, including this compound, can exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi .

- The mechanism involves disruption of cellular processes in microorganisms, potentially through interactions with essential biomolecules.

-

Cytotoxic Effects :

- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. This is hypothesized to occur through the activation of apoptotic pathways mediated by anti-apoptotic proteins like Mcl-1 and Bfl-1 .

- The compound’s ability to bind selectively to these proteins enhances its potential as an anticancer agent.

- Enzyme Interaction :

Biological Evaluation

Research on the biological effects of this compound is still emerging. However, several studies provide insights into its potential applications:

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The unique nitroethyl group in this compound differentiates it from other benzoic acid derivatives:

Eigenschaften

IUPAC Name |

2-(2-nitroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKWDBCIPCCQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557545 | |

| Record name | 2-(2-Nitroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115912-92-0 | |

| Record name | 2-(2-Nitroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.